molecular formula C22H18ClN3O B4002409 7-[(2-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol

7-[(2-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol

Cat. No.: B4002409
M. Wt: 375.8 g/mol
InChI Key: PEXQTMGRJKPKCN-UHFFFAOYSA-N
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Description

7-[(2-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol is a useful research compound. Its molecular formula is C22H18ClN3O and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.1138399 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Farnesyl Protein Transferase Inhibitors

One of the significant applications of structurally related compounds is as farnesyl protein transferase inhibitors. For instance, R115777, a closely related compound, has been identified as a potent and selective inhibitor with significant antitumor effects, demonstrating the potential of such compounds in cancer therapy (Venet, End, & Angibaud, 2003).

Antimicrobial Activity

Compounds with a quinolinol structure have been synthesized and evaluated for their antimicrobial activity. For example, derivatives of 5-chloromethyl-8-quinolinol have shown promising antimicrobial properties, indicating the potential of such compounds in developing new antimicrobial agents (Patel & Singh, 2009).

Metal Chelates and Material Properties

The synthesis of metal chelates involving quinolinol derivatives has been explored for their unique properties and applications in materials science. These studies focus on understanding the structural, electronic, and material characteristics of these chelates, which could have implications for developing new materials with specific optical or electronic properties (Miyashita et al., 2005).

Inhibition of Protein-Protein Interactions

Another area of research involves the discovery of inhibitors targeting protein-protein interactions, such as the murine double minute 2 (MDM2)-p53 interaction. Compounds structurally related to 7-[(2-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol have been identified as potent inhibitors, offering a novel class of non-peptide inhibitors for therapeutic intervention (Lu et al., 2006).

Electroluminescence and Photoluminescence

Research into the methylation of metal tris(8-quinolinolato) chelates has provided insights into their photoluminescence (PL) and electroluminescence properties. This research aims to optimize these compounds for use in electroluminescent devices, suggesting applications in display technology and lighting (Sapochak et al., 2001).

Properties

IUPAC Name

7-[(2-chlorophenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c1-14-9-10-15-11-12-17(22(27)20(15)25-14)21(16-6-2-3-7-18(16)23)26-19-8-4-5-13-24-19/h2-13,21,27H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXQTMGRJKPKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3Cl)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.